molecular formula C24H27NO5 B3020686 (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869077-95-2

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B3020686
CAS No.: 869077-95-2
M. Wt: 409.482
InChI Key: FWTGKIXGYPRUSM-JJFYIABZSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
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Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzofuran core substituted with a dimethoxybenzylidene group and a piperidine moiety. This structural arrangement is significant as it influences the compound's lipophilicity, solubility, and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), SW620 (colon cancer), and PC3 (prostate cancer) cells. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Cell Line Inhibition Rate (%) IC50 (μg/mL)
K56256.848.37
SW62072.145.06
PC340.87Not specified

These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies.

Anti-inflammatory Effects

Benzofuran derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. For example, a related compound demonstrated a reduction in TNF levels by up to 93.8% in vitro . This suggests that the compound may modulate inflammatory pathways effectively.

Antioxidant Activity

The antioxidant capacity of benzofurans is attributed to their ability to scavenge free radicals and reduce oxidative stress markers in biological systems. Studies using the cytokinesis-block micronucleus assay have shown that these compounds can protect human lymphocytes from oxidative damage .

The biological activities of this compound may be mediated through several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and increase ROS levels leading to programmed cell death.
  • Cytokine Modulation : The compound may inhibit the expression of inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Defense : It likely enhances cellular antioxidant defenses against oxidative stress.

Case Studies

A case study involving the evaluation of a related benzofuran derivative demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting low toxicity in normal cells . This highlights the potential therapeutic window for benzofuran derivatives in cancer treatment.

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-19-20(26)9-8-18-23(27)22(30-24(18)19)11-16-6-7-17(28-2)12-21(16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGKIXGYPRUSM-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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